![molecular formula C14H18N2O B13575168 n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Métodos De Preparación
The synthesis of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Substitution: Electrophilic substitution occurs readily on the indole ring due to excessive π-electrons delocalization.
Common reagents and conditions used in these reactions include methanesulfonic acid, manganese dioxide, and concentrated sulfuric acid. Major products formed from these reactions include various indole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide has diverse scientific research applications, including:
Mecanismo De Acción
The mechanism of action of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be compared with other similar compounds, such as:
2,3-Dihydroindole: A compound with neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
1,3-Dihydroindol-2-one:
The uniqueness of this compound lies in its specific structure and the diverse biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-[3-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-9-5-10-16-11-8-12-6-3-4-7-13(12)16/h2-4,6-7H,1,5,8-11H2,(H,15,17) |
Clave InChI |
FUGTZJDUZFMPGU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCCN1CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



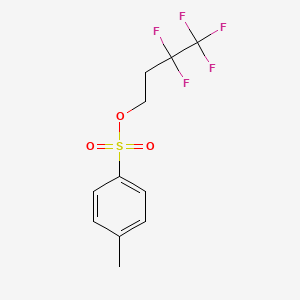
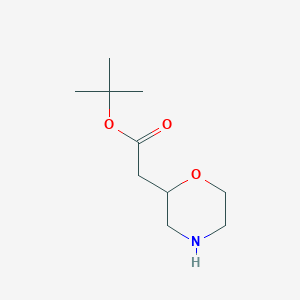
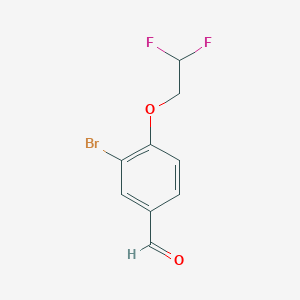

![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)
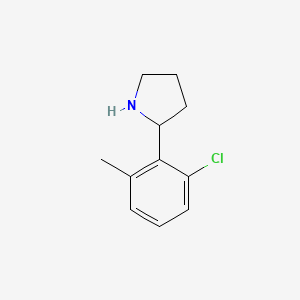
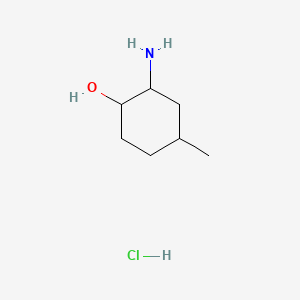
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
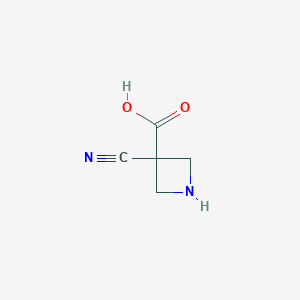
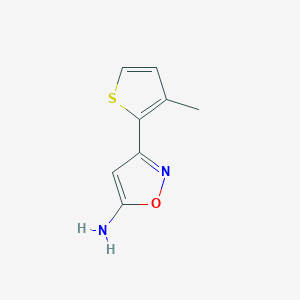

![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
